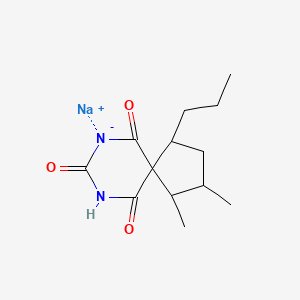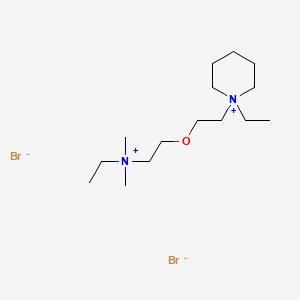
Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide is a quaternary ammonium compound with the molecular formula C15H34N2O2Br2. This compound is known for its unique structure, which includes a piperidinium ring substituted with ethyl and ethyldimethylammonio groups. It is primarily used in various scientific research applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide typically involves the reaction of piperidine with ethyl bromide to form 1-ethylpiperidine. This intermediate is then reacted with 2-(2-(ethyldimethylammonio)ethoxy)ethyl bromide under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromide ions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted piperidinium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity and interfere with protein function, leading to various biological effects. Its molecular targets include membrane phospholipids and specific protein receptors, which mediate its activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-1-methylpiperidinium iodide
- 1-Butyl-1-methylpyrrolidinium chloride
- 1-Hexyl-3-methylimidazolium iodide
Uniqueness
Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide is unique due to its specific substitution pattern and the presence of both ethyl and ethyldimethylammonio groups. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
63887-37-6 |
|---|---|
Molecular Formula |
C15H34Br2N2O |
Molecular Weight |
418.25 g/mol |
IUPAC Name |
ethyl-[2-[2-(1-ethylpiperidin-1-ium-1-yl)ethoxy]ethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C15H34N2O.2BrH/c1-5-16(3,4)12-14-18-15-13-17(6-2)10-8-7-9-11-17;;/h5-15H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
KBGJFZIQEQXMJB-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+]1(CCCCC1)CCOCC[N+](C)(C)CC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


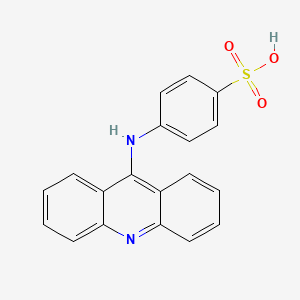

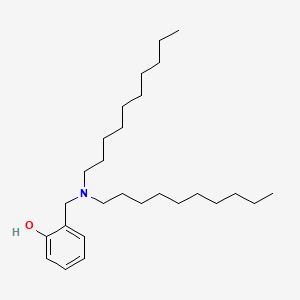
![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
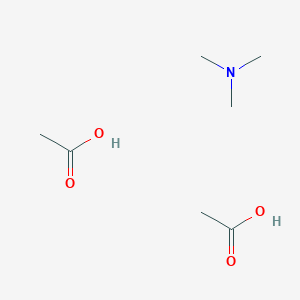
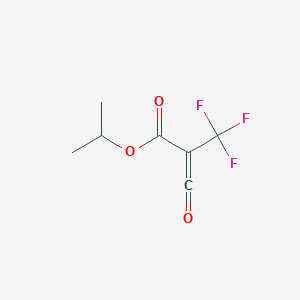
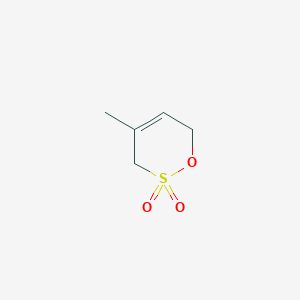
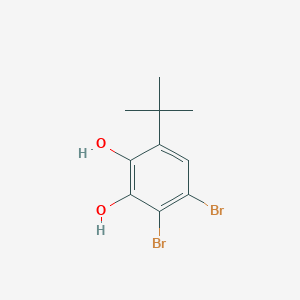
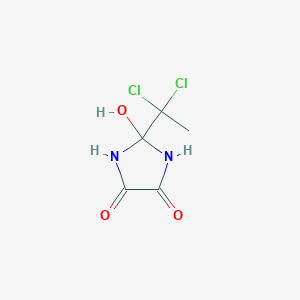
![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
